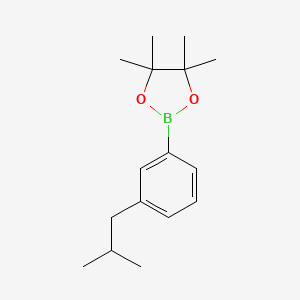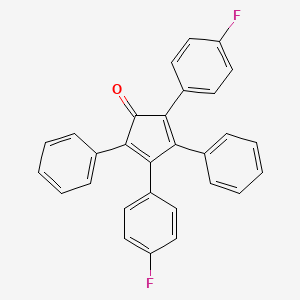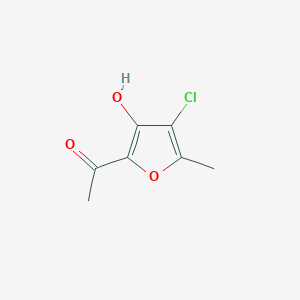![molecular formula C9H10O2 B12854565 [(2S,3S)-3-phenyloxiran-2-yl]methanol CAS No. 99528-63-9](/img/structure/B12854565.png)
[(2S,3S)-3-phenyloxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of trans-cinnamyl alcohol. One common method involves the use of titanium (IV) isopropylate and tert-butyl hydroperoxide in the presence of L-(+)-diisopropyl tartrate as a chiral catalyst. The reaction is carried out in dichloromethane at -20°C with molecular sieves to achieve high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of asymmetric epoxidation and the use of chiral catalysts are likely employed on a larger scale. The process involves optimizing reaction conditions to maximize yield and enantioselectivity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used to open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of 1,2-diols.
Substitution: Formation of β-substituted alcohols or ethers.
Scientific Research Applications
[(2S,3S)-3-phenyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature
Mechanism of Action
The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]methanol involves its interaction with molecular targets through its oxirane ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-phenyloxiran-2-yl]methanol: A diastereomer with different stereochemistry.
(2R,3S)-3-phenyloxiran-2-yl]methanol: Another diastereomer with opposite stereochemistry.
Phenylglycidol: A related compound with similar structural features but different functional groups.
Uniqueness
[(2S,3S)-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various organic transformations .
Properties
CAS No. |
99528-63-9 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
[(2S,3R)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |
InChI Key |
PVALSANGMFRTQM-DTWKUNHWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


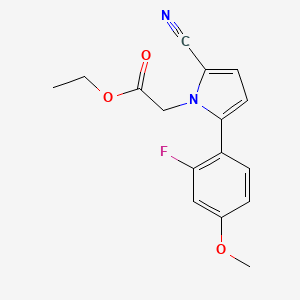
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)


![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
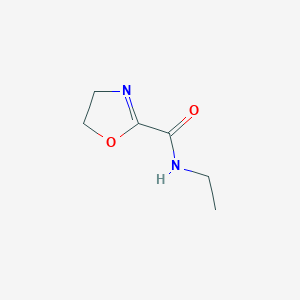
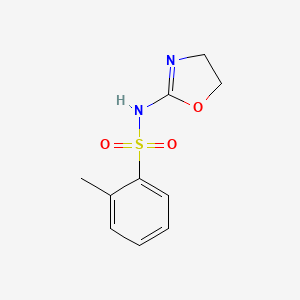
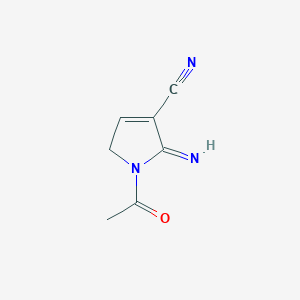
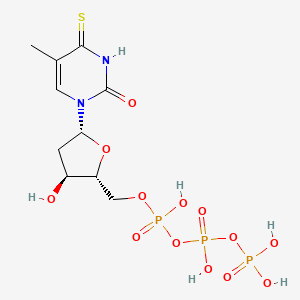
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854530.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
